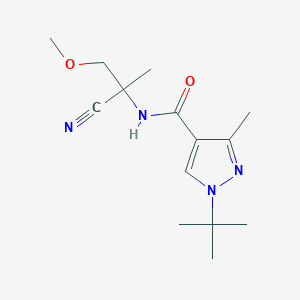
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the inflammatory pathway. The inhibition of these enzymes results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various models of inflammation and cancer. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. In addition, the compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yield and high purity. In addition, the compound has a favorable safety profile, with no significant toxicity observed in animal studies. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several potential future directions for scientific research. One potential direction is the further investigation of the mechanism of action of the compound. Understanding the precise mechanism of action of the compound may lead to the development of more potent and selective inhibitors of inflammatory and tumor pathways. Another potential direction is the development of new therapeutic applications for the compound. The compound has shown promising results in the treatment of inflammatory diseases and cancer, and further studies may identify other potential therapeutic applications. Finally, the compound may also be used as a tool compound for the investigation of the role of specific enzymes in the inflammatory and tumor pathways.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide involves the reaction of tert-butyl 3-methylpyrazole-4-carboxylate with 2-cyano-1-methoxypropan-2-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities. The compound has been tested in vitro and in vivo in various models of inflammation and cancer. The results of these studies suggest that the compound has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
1-tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-11(7-18(17-10)13(2,3)4)12(19)16-14(5,8-15)9-20-6/h7H,9H2,1-6H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWKAQGEULCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)(COC)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

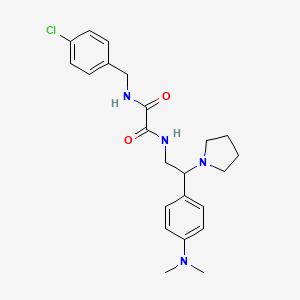
![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)
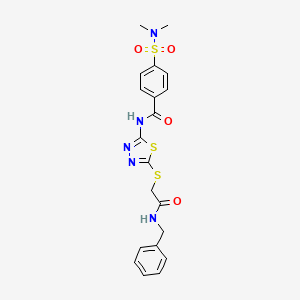
![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)
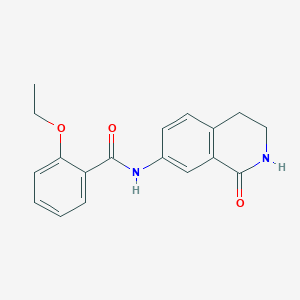
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
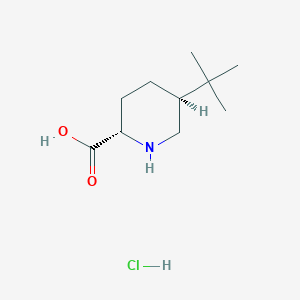
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)